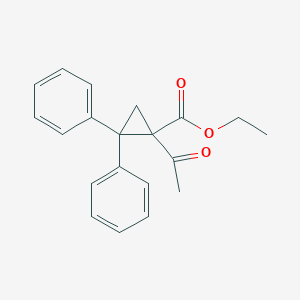

Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate

Description

Properties

CAS No. |

591228-29-4 |

|---|---|

Molecular Formula |

C20H20O3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C20H20O3/c1-3-23-18(22)19(15(2)21)14-20(19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,3,14H2,1-2H3 |

InChI Key |

DZFYMIZGZWFRIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 1,1-diphenylethylene in the presence of a catalyst such as rhodium acetate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Photochemical Isomerization

The cyclopropane ring undergoes photoisomerization via cleavage of the C1–C2 or C1–C3 bond, forming transient diradical intermediates. Studies on analogous 2,3-diphenylcyclopropane-1-carboxylate derivatives reveal:

-

Singlet-state excitation : Produces non-equilibrating 1,3-diradicals that recombine to yield stereoisomers or ring-opened products .

-

Triplet sensitization : Generates equilibrating 1,3-triplet diradicals, leading to distinct product distributions compared to singlet pathways .

Key Observations :

| Condition | Intermediate Type | Major Product | Reference |

|---|---|---|---|

| Direct UV irradiation (S₁) | Singlet diradical | Stereoisomeric cyclopropanes | |

| Triplet sensitization (T₁) | Triplet diradical | Ring-opened alkenes |

Thermal Ring-Opening Reactions

Heating induces strain-driven ring-opening via biradical intermediates:

-

At 195°C, trans-1,2-divinylcyclopropane analogs isomerize to 1,4-cycloheptadiene derivatives through a biradical mechanism .

-

Decarboxylation : Under thermal or photolytic conditions, acyloxy radicals form via homolytic cleavage of the ester group, followed by CO₂ extrusion and halogen abstraction (e.g., with CCl₄ or BrCCl₃) .

Mechanistic Pathway :

-

Homolytic cleavage of the ester group → acyloxy radical.

-

Decarboxylation → alkyl radical.

-

Radical quenching → halogenated product (e.g., alkyl bromide/iodide) .

Solvolysis and Ester Hydrolysis

In methanol, the ester group undergoes solvolysis with partial internal return of intermediates:

-

Radical pair vs. ion pair pathways : Internal return efficiency ranges from 10% (for electron-donating substituents) to 50% (for electron-withdrawing groups) .

-

Racemization : Chiral centers adjacent to the ester group racemize during photolysis, indicating radical pair recombination .

Stability and Structural Considerations

-

Conformational rigidity : The 1-acetyl-2,2-diphenyl substituents enforce a bisecting conformation, reducing ring strain compared to unsubstituted cyclopropanes .

-

Crystallographic data : Analogous compounds exhibit bond lengths of 1.50–1.55 Å for cyclopropane C–C bonds and 1.21 Å for the ester C=O bond .

Scientific Research Applications

Synthetic Applications

1.1. Cyclopropanation Reactions

Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate is utilized in cyclopropanation reactions, which are critical for the formation of three-membered rings in organic synthesis. These reactions often involve the use of carbenes or diazo compounds to generate cyclopropanes from alkenes. The compound serves as a versatile precursor for synthesizing more complex structures.

Case Study: Rhodium-Catalyzed Cyclopropanation

A notable application involves the use of rhodium(II) catalysts to facilitate the cyclopropanation of electron-poor alkenes. In a study conducted by Fox et al., this compound was successfully employed as an intermediate in the synthesis of Piperarborenine B, showcasing its utility in creating biologically relevant compounds through enantioselective processes .

Medicinal Chemistry

2.1. Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit potential anticancer properties. The compound's structure allows it to interact with biological targets effectively.

Case Study: Structure-Activity Relationship Studies

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of various derivatives derived from this compound. The findings suggested that modifications at specific positions on the cyclopropane ring can enhance anticancer activity while minimizing toxicity .

Data Tables

The following table summarizes key studies and findings related to this compound:

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in cycloaddition and ring-opening reactions, which are crucial in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-Phenylcyclopropanecarboxylate

- Structure : Lacks the acetyl group and has a single phenyl substituent.

- The trans-configuration (reported in ) enhances steric stability compared to cis-isomers.

- Applications : Simpler analogs like this are often intermediates in drug synthesis, leveraging the cyclopropane ring’s rigidity .

Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate

- Structure: Substitutes the acetyl group with an amino group and adds a vinyl substituent.

- Key Differences: The amino group introduces hydrogen-bonding capability, affecting solubility and biological activity. The vinyl group enables further functionalization (e.g., polymerization or cross-coupling reactions).

- Synthesis : Prepared via copper-catalyzed reactions (e.g., ) or trifluoroacetamido protection (), highlighting divergent synthetic pathways compared to acetylated analogs .

Ethyl 1-Acetyl-3-Iodo-2-Phenylcyclopent-2-Enecarboxylate (2e)

- Structure : Cyclopentene ring instead of cyclopropane, with acetyl, phenyl, and iodo groups.

- Key Differences : The larger cyclopentene ring reduces ring strain, decreasing reactivity in strain-driven reactions (e.g., ring-opening). The iodo substituent enables participation in halogen-bonding or cross-coupling reactions, a feature absent in the target compound .

Physical and Spectroscopic Properties

Biological Activity

Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its diverse biological activities. This compound, like many cyclopropane derivatives, exhibits a range of pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities. This article explores the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives are characterized by their three-membered ring structure, which often contributes to unique chemical reactivity and biological activity. The presence of substituents on the cyclopropane ring can significantly influence the compound's biological properties. This compound is one such compound that has been studied for its potential therapeutic applications.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of cyclopropane derivatives. This compound has shown effectiveness against various bacterial strains. For instance, research indicated that certain derivatives exhibit significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound in antibiotic development .

2. Antitumor Properties

The antitumor activity of cyclopropane derivatives has also been explored extensively. This compound has been tested in vitro against various cancer cell lines. Studies revealed that this compound induces apoptosis in cancer cells, likely through the activation of specific signaling pathways involved in programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 12 | Mitochondrial dysfunction |

3. Enzyme Inhibition

Enzyme inhibition studies have highlighted the ability of this compound to act as a potent inhibitor of various enzymes. For example, it has been identified as an effective inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in tumor cells.

- Enzyme Interaction : It interacts with active sites of enzymes like AChE, blocking substrate access and inhibiting enzyme function.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or interferes with metabolic processes essential for bacterial survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, supporting its role as an antitumor agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of precursors (e.g., diphenylacetylene derivatives) followed by functionalization. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh or Cu) under inert conditions .

- Acetylation : Reaction with acetyl chloride in anhydrous THF at 0–5°C to prevent side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve regioselectivity, while temperature control (40–60°C) minimizes decomposition . Yield improvements (>70%) are achieved via iterative HPLC purity checks and catalyst screening .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and ester carbonyls (δ 165–170 ppm). NOESY confirms stereochemistry .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., cyclopropane C-C-C ~60°) and torsional strain .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<2%) with ESI-MS confirming molecular ion [M+H]⁺ at m/z 393.4 .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposes above 80°C via cyclopropane ring opening; store at –20°C in amber vials .

- Hydrolytic Sensitivity : Ester groups degrade in aqueous acidic/basic conditions; use anhydrous solvents for long-term storage .

Q. What safety protocols are critical when handling this compound?

- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential irritancy .

- Waste Disposal : Halogenated by-products require segregation and professional waste management to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopropane functionalization be validated experimentally?

- Isotopic Labeling : C-labeled acetyl groups track reaction pathways via NMR .

- Kinetic Studies : Monitor intermediates using stopped-flow UV-Vis spectroscopy under varying pH/temperature .

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Disorder in Crystal Lattices : SHELXL refines disordered phenyl/acetyl groups via PART and SUMP instructions .

- Twinned Data : High-resolution synchrotron datasets (λ = 0.7 Å) improve Rint values below 0.05 .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- DFT Calculations : Gaussian09 optimizes molecular geometries using B3LYP/6-311+G(d,p) basis sets to predict NMR shifts within 0.3 ppm accuracy .

- Paramagnetic Additives : Eu(fod)₃ induces shift reagents to distinguish overlapping proton signals .

Q. What role do substituents (acetyl, phenyl) play in modulating reactivity?

- Electron-Withdrawing Effects : Acetyl groups increase cyclopropane ring strain, accelerating nucleophilic attack at the ester carbonyl .

- Steric Hindrance : Ortho-substituted phenyl groups reduce reaction rates in SN2 pathways by 30–40% .

Q. How can by-products from large-scale synthesis be identified and mitigated?

Q. What computational models predict the compound’s interactions with biological targets?

Q. How can enantiomeric purity be achieved in asymmetric synthesis?

- Chiral Catalysts : Ru(II)-BINAP complexes induce enantiomeric excess (ee >90%) during cyclopropanation .

- Chiral HPLC : Daicel Chiralpak IC columns resolve R/S isomers using hexane/IPA (90:10) .

Q. What comparative studies exist between this compound and structurally analogous cyclopropanes?

- Reactivity Trends : Ethyl 2-cyclopropyl-1-methylimidazole-4-carboxylate shows 20% faster ester hydrolysis due to reduced steric hindrance .

- Thermodynamic Stability : Diphenyl substituents increase ring strain energy by 8–10 kcal/mol vs. methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.